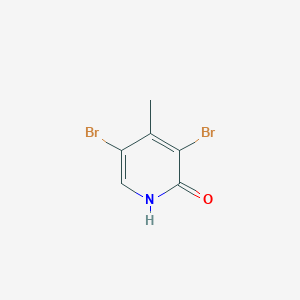

3,5-Dibromo-2-hydroxy-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRVNGJBQXHGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406214 | |

| Record name | 3,5-Dibromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89581-53-3 | |

| Record name | 3,5-Dibromo-4-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methylpyridine (CAS 89581-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,5-Dibromo-2-hydroxy-4-methylpyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While direct and extensive literature on this specific compound is not abundant, this document synthesizes available data, established chemical principles, and information from closely related analogues to present a detailed resource for researchers. The guide covers physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol for its precursor, predicted spectroscopic characteristics, key reactivity patterns with a focus on modern cross-coupling reactions, and potential applications in drug discovery. This document is intended to serve as a foundational resource to stimulate and support further research into this versatile chemical entity.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The introduction of halogen atoms, such as bromine, onto the pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. These modifications can profoundly influence its biological activity and pharmacokinetic profile.[2] this compound, also known as 3,5-dibromo-4-methyl-pyridin-2(1H)-one, belongs to the class of di-halogenated 2-pyridones. This structural motif is of particular interest due to the presence of multiple reactive sites: two bromine atoms amenable to cross-coupling reactions, a nucleophilic nitrogen, and an acidic hydroxyl group, all on a methylated pyridine core. This unique combination of functional groups makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some of this data is available from chemical suppliers, other properties are predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 89581-53-3 | [5] |

| Molecular Formula | C₆H₅Br₂NO | [5] |

| Molecular Weight | 266.92 g/mol | [5] |

| Appearance | Predicted to be an off-white to light brown crystalline powder | Inferred from related compounds |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF, with limited solubility in water | Inferred from related compounds |

| pKa | The hydroxyl group is expected to be acidic, with a pKa likely in the range of 7-9, similar to other 2-hydroxypyridines. | Inferred from related compounds |

Synthesis and Purification

Synthesis of the Precursor: 2-Hydroxy-4-methylpyridine

The synthesis of 2-hydroxy-4-methylpyridine from 2-amino-4-methylpyridine is a well-documented procedure.[6]

Reaction Scheme:

References

- 1. Pyridines and Imidazopyridines with Medicinal Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 2-Hydroxy-4-methylpyridine | 13466-41-6 [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 3,5-Dibromo-2-hydroxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the molecular structure of 3,5-Dibromo-2-hydroxy-4-methylpyridine. This document is designed to provide an in-depth understanding of this highly functionalized pyridine derivative, moving beyond a simple recitation of facts to explore the causality behind its chemical behavior and analytical characteristics. In the competitive landscape of drug discovery and materials science, a nuanced appreciation of a molecule's structure is paramount for predicting its reactivity, biological activity, and potential applications. This guide is structured to be a self-validating system of information, grounded in established chemical principles and supported by authoritative references, to empower researchers in their scientific endeavors.

Introduction: The Significance of the Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry and materials science, prized for its ability to engage in a diverse array of non-covalent interactions and serve as a versatile synthetic handle. The strategic placement of substituents on this aromatic heterocycle allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. The subject of this guide, this compound, is a compelling example of such a tailored molecule. The presence of two bromine atoms, a hydroxyl group, and a methyl group on the pyridine core suggests a rich and complex chemical profile with potential applications spanning from targeted therapeutics to functional materials. Understanding the interplay of these substituents is key to unlocking the full potential of this compound.

Elucidation of the Molecular Structure

A definitive understanding of a molecule's structure is built upon a foundation of spectroscopic and crystallographic data. While a single-crystal X-ray diffraction study would provide the most unambiguous structural information for this compound, in its absence, we can construct a highly accurate model through a combination of spectroscopic analysis and comparison with closely related structures.

Tautomerism: The 2-Hydroxypyridine vs. 2-Pyridone Equilibrium

A critical aspect of the molecular structure of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. In non-polar solvents, the 2-hydroxypyridine tautomer is generally favored, while polar solvents tend to shift the equilibrium towards the 2-pyridone form. This phenomenon is a crucial consideration in both analytical characterization and the design of biological assays, as the dominant tautomer will dictate the molecule's hydrogen bonding capabilities and overall shape.

Predicted Spectroscopic Data

In the absence of direct experimental spectra for this compound, we can predict its spectral characteristics based on established principles of spectroscopy and data from analogous compounds. These predictions provide a valuable framework for the identification and characterization of the molecule.

2.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, reflecting the symmetry of the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen of the pyridine ring, as well as the electron-donating character of the methyl and hydroxyl groups.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H6 | 8.0 - 8.2 | Singlet | Downfield due to proximity to the electronegative nitrogen. |

| CH3 | 2.2 - 2.4 | Singlet | Typical range for a methyl group on an aromatic ring. |

| OH/NH | 10.0 - 13.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. In the pyridone tautomer, this signal corresponds to the N-H proton. |

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide insight into the carbon framework of the molecule. The carbon atoms directly bonded to the electronegative bromine and oxygen/nitrogen atoms are expected to appear at the downfield end of the spectrum.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | 155 - 165 | Carbon bearing the hydroxyl/carbonyl group; significantly deshielded. |

| C3 & C5 | 105 - 115 | Brominated carbons, shifted upfield due to the halogen's influence. |

| C4 | 145 - 155 | Carbon with the methyl substituent. |

| C6 | 140 - 150 | Deshielded by the adjacent nitrogen atom. |

| CH3 | 15 - 20 | Typical range for a methyl group attached to an sp2 carbon. |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the pyridine ring and its substituents. The position of the carbonyl stretch will be a key indicator of the dominant tautomeric form.

| Functional Group | Predicted Wavenumber (cm-1) | Intensity | Notes |

| O-H/N-H Stretch | 3200 - 3400 | Broad | Present in both tautomers, but broader and more intense for the N-H stretch of the pyridone form in the solid state. |

| C=O Stretch | 1650 - 1680 | Strong | Characteristic of the 2-pyridone tautomer. Its presence or absence is a strong indicator of the tautomeric equilibrium. |

| C=C/C=N Stretch | 1550 - 1620 | Medium-Strong | Aromatic ring vibrations. |

| C-Br Stretch | 500 - 600 | Medium | Characteristic of the carbon-bromine bond. |

2.2.4. Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation patterns. A key feature will be the isotopic signature of the two bromine atoms.

| m/z | Fragment | Notes |

| 265/267/269 | [M]+ | Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms (approximate ratio of 1:2:1). |

| 237/239/241 | [M-CO]+ | Loss of carbon monoxide from the 2-pyridone tautomer. |

| 186/188 | [M-Br]+ | Loss of a bromine atom. |

Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available precursor, 3,5-Dibromo-4-methylpyridine. The key transformation is the introduction of a hydroxyl group at the 2-position of the pyridine ring. A common and effective method to achieve this is through the formation of a pyridine N-oxide followed by a rearrangement reaction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,5-Dibromo-4-methylpyridine N-oxide

-

Dissolution: Dissolve 3,5-Dibromo-4-methylpyridine in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a solution of hydrogen peroxide in acetic acid, to the reaction mixture at room temperature. The choice of oxidizing agent is critical; m-CPBA often provides cleaner reactions, while the H2O2/acetic acid system is more cost-effective for larger scales.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution, and extract the product with an organic solvent like dichloromethane.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-oxide can be purified by column chromatography on silica gel.

Step 2: Rearrangement to this compound

-

Reaction Setup: Suspend the purified 3,5-Dibromo-4-methylpyridine N-oxide in acetic anhydride.

-

Heating: Heat the reaction mixture to reflux. The acetic anhydride serves as both the solvent and the reagent for the rearrangement.

-

Mechanism Insight: The reaction proceeds through an initial O-acetylation of the N-oxide, which activates the pyridine ring for a subsequent nucleophilic attack by the acetate ion at the C2 position. This is followed by a rearrangement and subsequent hydrolysis of the acetyl group to yield the final 2-hydroxy product.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Workup and Purification: After the reaction is complete, cool the mixture and pour it into water to hydrolyze any remaining acetic anhydride. The product can then be extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Potential Applications and Biological Activity

While specific biological data for this compound is not extensively reported in publicly available literature, the structural motifs present in the molecule suggest several promising avenues for investigation.

-

Antifungal and Antimicrobial Agents: Brominated pyridine derivatives have been shown to possess significant antifungal and antibacterial properties.[1][2][3][4] The presence of two bromine atoms on the pyridine ring of the target molecule could enhance its lipophilicity, potentially facilitating its transport across microbial cell membranes.

-

Herbicidal Activity: Substituted pyridines are a well-established class of herbicides.[5][6][7][8][9] The specific substitution pattern of this compound could lead to inhibitory activity against key enzymes in plant metabolic pathways.

-

Pharmaceutical Intermediates: This molecule represents a versatile scaffold for further chemical modification. The hydroxyl group can be functionalized to introduce a wide range of other groups, and the bromine atoms can participate in cross-coupling reactions, enabling the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a molecule of significant interest due to its unique combination of functional groups on a privileged pyridine scaffold. While a complete experimental characterization is still forthcoming in the public domain, this guide has provided a robust framework for understanding its molecular structure, a plausible synthetic route, and its potential applications based on sound chemical principles and data from related compounds. It is our hope that this in-depth analysis will serve as a valuable resource for researchers and scientists, stimulating further investigation into the properties and applications of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. New insides into chimeric and hybrid azines derivatives with antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Candida albicans growth by brominated furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives | CoLab [colab.ws]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-hydroxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 3,5-Dibromo-2-hydroxy-4-methylpyridine, a valuable substituted pyridine derivative for various applications in medicinal chemistry and materials science. As a senior application scientist, this document is structured to not only provide a step-by-step protocol but also to impart a deeper understanding of the underlying chemical principles and experimental considerations that ensure a successful and reproducible synthesis. The methodologies described herein are grounded in established chemical literature and have been designed to be self-validating through clear, logical steps and mechanistic explanations.

Introduction and Strategic Overview

This compound is a halogenated pyridine derivative of significant interest due to its potential as a versatile building block in the synthesis of more complex molecules. The presence of two bromine atoms at the 3 and 5 positions, a hydroxyl group at the 2-position, and a methyl group at the 4-position offers multiple points for functionalization, making it a valuable intermediate in drug discovery and the development of novel materials.

The synthetic strategy outlined in this guide follows a logical and efficient two-step process:

-

Synthesis of the precursor, 2-hydroxy-4-methylpyridine, from a readily available starting material.

-

Regioselective dibromination of the 2-hydroxy-4-methylpyridine intermediate to yield the final product.

This approach is advantageous due to the commercial availability of the initial starting materials and the high-yielding nature of the subsequent transformations.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Tautomerism of 2-Hydroxypyridine

It is crucial to recognize that 2-hydroxy-4-methylpyridine exists in a tautomeric equilibrium with its corresponding pyridone form, 4-methylpyridin-2(1H)-one. In aqueous and other polar solvents, the pyridone tautomer is significantly favored[1]. This tautomerism plays a key role in the subsequent bromination step, as the electron-rich nature of the pyridone ring dictates the regioselectivity of the electrophilic substitution.

Electrophilic Aromatic Substitution: Bromination

The hydroxyl group (in the pyridone form, the amide group) is a strongly activating, ortho-, para-directing group. In the context of the 4-methyl-2-pyridone ring, the positions ortho (position 3) and para (position 5) to the activating group are highly susceptible to electrophilic attack. The methyl group at position 4 also provides some activation to the ring. Consequently, the bromination of 2-hydroxy-4-methylpyridine is expected to proceed selectively at the 3 and 5 positions. Kinetic studies on the bromination of 2-pyridone have shown that the reaction proceeds readily to yield the 3,5-dibromo product[1].

Visualizing the Synthesis Pathway

The following diagram, generated using the DOT language, illustrates the overall synthetic workflow.

Caption: Overall synthesis pathway for this compound.

Detailed Experimental Protocols

The following protocols are presented with the necessary detail to be executed by a trained chemist.

Step 1: Synthesis of 2-Hydroxy-4-methylpyridine

This procedure is adapted from established methods for the conversion of 2-aminopyridines to 2-hydroxypyridines[2][3].

Materials:

-

2-Amino-4-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

50% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add 2-amino-4-methylpyridine to a mixture of concentrated HCl and water. Stir until all the solid has dissolved.

-

Cool the solution to 0°C in the ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, ensuring the temperature is maintained below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for an additional hour.

-

Remove the ice bath and heat the reaction mixture to 95°C for 15-20 minutes.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture to a pH of 6-7 by the slow addition of a 50% NaOH solution. This step is exothermic and should be performed with caution.

-

Extract the aqueous layer with ethyl acetate (4 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2-hydroxy-4-methylpyridine as a crystalline solid.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-methylpyridine | [2] |

| Reagents | HCl, NaNO₂, NaOH | [2] |

| Solvent | Water, Ethyl Acetate | [2] |

| Reaction Temperature | 0°C to 95°C | [2] |

| Typical Yield | ~81% | [2] |

| Melting Point | 131-134°C | [2] |

Step 2: Synthesis of this compound

This procedure is based on the known reactivity of 2-pyridones towards electrophilic bromination[1].

Materials:

-

2-Hydroxy-4-methylpyridine

-

Glacial Acetic Acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Cold Water

Procedure:

-

In a fume hood, dissolve 2-hydroxy-4-methylpyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add bromine (2.0-2.2 equivalents) dropwise to the stirred solution at room temperature. Alternatively, N-bromosuccinimide (2.0-2.2 equivalents) can be added portion-wise.

-

Stir the reaction mixture at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

-

Once the reaction is complete, pour the reaction mixture into a beaker of cold water.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any residual acetic acid and bromine.

-

Dry the product in a vacuum oven to obtain this compound.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 2-Hydroxy-4-methylpyridine | [1] |

| Brominating Agent | Bromine (Br₂) or NBS | [1][4] |

| Solvent | Glacial Acetic Acid | [5] |

| Reaction Temperature | Room Temperature to gentle heating | [5] |

| Expected Product | This compound | [1] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The progress of each reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity. The expected spectral data for the intermediates and the final product should be consistent with the proposed structures.

Conclusion

This in-depth technical guide provides a comprehensive and reliable pathway for the synthesis of this compound. By understanding the underlying reaction mechanisms and following the detailed experimental protocols, researchers and drug development professionals can confidently produce this valuable chemical intermediate for their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Hydroxy-4-methylpyridine | 13466-41-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,5-Dibromo-2-hydroxy-4-methylpyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 3,5-Dibromo-2-hydroxy-4-methylpyridine. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of spectroscopic analysis and data from closely related structural analogs to construct a detailed, predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound. The methodologies for acquiring ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopic data are detailed, emphasizing the causal reasoning behind experimental parameter selection.

Introduction: The Structural Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science, owing to their versatile chemical reactivity and biological activity. The specific substitution pattern of this compound, featuring electron-withdrawing bromine atoms, an electron-donating methyl group, and a hydroxyl group capable of tautomerization, presents a unique electronic and structural profile. Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications. This guide provides an in-depth analysis of its expected spectroscopic signatures.

The 2-hydroxypyridine moiety is known to exist in a tautomeric equilibrium with its 2-pyridone form. For this compound, this equilibrium is a critical consideration in interpreting its spectroscopic data, as both forms may be present, particularly in solution. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[1] For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the single pyridine ring proton, and a signal in the aliphatic region for the methyl group protons. The chemical shift of the hydroxyl proton can be highly variable.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 | 7.8 - 8.2 | Singlet (s) | 1H | The proton at the 6-position is adjacent to the nitrogen atom and is deshielded. The absence of adjacent protons results in a singlet. |

| CH₃ | 2.2 - 2.5 | Singlet (s) | 3H | The methyl group protons are in a typical range for a methyl group attached to an aromatic ring. |

| OH/NH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | In the 2-pyridone tautomer, this proton is on the nitrogen and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[2] In the 2-hydroxy form, the phenolic proton would also be broad and variable. |

Causality Behind Predictions: The predicted chemical shifts are based on the analysis of substituted pyridines.[1][2] The electron-withdrawing effect of the bromine atoms and the pyridine nitrogen deshields the ring proton. The methyl group is in a typical region for an alkyl substituent on a pyridine ring. The broadness and variable chemical shift of the OH/NH proton are characteristic features due to chemical exchange and hydrogen bonding.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 155 - 160 | The carbon bearing the hydroxyl/oxo group is significantly deshielded. In the pyridone form, this would be a carbonyl carbon. |

| C-3 | 95 - 105 | The carbon attached to the bromine atom is shielded by the alpha-substituent effect of the halogen. |

| C-4 | 145 - 150 | The carbon with the methyl group is deshielded due to its position on the ring and the influence of adjacent substituents. |

| C-5 | 90 - 100 | Similar to C-3, this carbon is shielded by the attached bromine atom. |

| C-6 | 140 - 145 | The carbon adjacent to the nitrogen is deshielded. |

| CH₃ | 15 - 20 | The methyl carbon appears in the typical aliphatic region. |

Causality Behind Predictions: The predictions are derived from established trends in the ¹³C NMR of substituted pyridines and 2-pyridones.[3][4][5] The positions of the brominated carbons are predicted to be significantly upfield compared to their unsubstituted counterparts due to the heavy atom effect. The carbonyl-like carbon (C-2) in the pyridone tautomer is expected to be the most downfield signal.

Experimental Protocol for NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like the OH/NH group as it can help in observing these signals.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse angle: 30-45 degrees

-

Spectral width: -2 to 16 ppm

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 8-16 (adjust for sample concentration)

-

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

-

Typical parameters:

-

Pulse angle: 30 degrees

-

Spectral width: 0 to 200 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

2D NMR (if necessary for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (though limited for this molecule).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

-

References

3,5-Dibromo-2-hydroxy-4-methylpyridine solubility profile

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-2-hydroxy-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the solubility profile of this compound, a substituted pyridine derivative of interest to researchers and drug development professionals. While specific experimental solubility data for this compound is not extensively published, this document synthesizes information from structurally related compounds and established physicochemical principles to project its solubility characteristics. It delves into the theoretical framework distinguishing thermodynamic and kinetic solubility, the anticipated influence of pH and solvent polarity, and provides detailed, field-proven protocols for experimental solubility determination. This guide is designed to serve as a foundational resource, enabling scientists to design and execute robust experimental plans for characterizing this and similar molecules. All methodologies are presented with an emphasis on scientific integrity, causality, and authoritative grounding.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug discovery, often leading to unpredictable in vitro results and challenges in developing viable dosage forms.[1] this compound is a halogenated and hydroxylated pyridine derivative. Such compounds are often key intermediates in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[2]

Understanding the solubility profile of this molecule is therefore paramount for its effective utilization. This guide provides a detailed examination of its expected solubility based on its chemical structure and offers robust, step-by-step protocols for its empirical determination. We will explore the distinction between kinetic and thermodynamic solubility, the impact of pH on ionizable compounds, and the analytical techniques required for accurate quantification.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential before undertaking any experimental analysis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89581-53-3 | [3][4][5] |

| Molecular Formula | C₆H₅Br₂NO | [3][4][5] |

| Molecular Weight | 266.92 g/mol | [3][4] |

| Appearance | Likely a solid, white to off-white crystalline powder. | [6][7] |

| Purity | Typically available at ≥95%. | [4] |

Note: Appearance is inferred from similar pyridine compounds.

Theoretical Framework of Solubility

Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[8]

-

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[8] It represents a true state of saturation where the rates of dissolution and precipitation are equal. This value is typically determined using the shake-flask method over an extended incubation period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][9] It is the most relevant measure for formulation and biopharmaceutical classification.[10]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[1] The concentration at which precipitation first occurs is the kinetic solubility.[11] This measurement often yields a higher value than thermodynamic solubility because it can lead to the formation of a supersaturated, metastable solution.[12][13] Due to its speed and suitability for high-throughput screening (HTS), kinetic solubility is frequently used in the early stages of drug discovery to quickly flag compounds with potential solubility issues.[1][11]

The difference between these two values arises because the precipitate in a kinetic assay is often amorphous, which is generally more soluble than the more stable crystalline form that is typically assessed in a thermodynamic assay.[12]

Impact of Solvent Polarity

The principle of "like dissolves like" is a central concept in predicting solubility.[14]

-

Polar Solvents (e.g., water, ethanol, DMSO): These solvents are effective at dissolving polar compounds through interactions like hydrogen bonding and dipole-dipole forces. The presence of the hydroxyl (-OH) group and the nitrogen atom in the pyridine ring of this compound allows for hydrogen bonding, suggesting some solubility in polar solvents.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents dissolve nonpolar compounds via weaker van der Waals forces. The two bromine atoms and the methyl group on the pyridine ring contribute to the lipophilicity of the molecule, suggesting it will likely be soluble in common organic solvents like dichloromethane and chloroform.[2]

Based on its structure, this compound is expected to have low aqueous solubility due to its hydrophobic bromine substituents but should be soluble in various organic solvents.[2][7][15]

The Influence of pH

The solubility of ionizable compounds is highly dependent on the pH of the solution.[16][17][18] The 2-hydroxypyridine moiety in the target molecule can exist in tautomeric equilibrium with its corresponding pyridone form and can be protonated or deprotonated depending on the pH.

-

In acidic conditions (low pH): The nitrogen atom on the pyridine ring can become protonated, forming a cationic species. This increase in charge generally leads to enhanced solubility in aqueous media.[16]

-

In basic conditions (high pH): The hydroxyl group can be deprotonated, forming an anionic species, which would also be expected to increase aqueous solubility.

Therefore, the compound's solubility will likely be at its minimum at a pH near its isoelectric point and will increase in both acidic and basic solutions.[18] Determining the pH-solubility profile is essential for predicting a drug's absorption in the gastrointestinal tract, which has varying pH environments.[19]

Caption: Expected relationship between pH and the ionization state and solubility of this compound.

Experimental Determination of Solubility

To obtain reliable and reproducible data, standardized protocols must be followed. The following sections detail the methodologies for determining both equilibrium and kinetic solubility.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[10][20]

Objective: To determine the maximum equilibrium concentration of this compound in a specific buffer at a controlled temperature.[9]

Materials:

-

This compound (solid, high purity)

-

Buffer solutions (e.g., pH 1.2, 4.5, 6.8, 7.4 phosphate or citrate buffers)[21]

-

Glass vials with screw caps

-

Orbital shaker/incubator capable of maintaining 37 ± 1 °C[21]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

HPLC or LC-MS/MS system for quantification[9]

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired pre-heated buffer solution to the vial.[9]

-

Incubation: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C for biopharmaceutical relevance). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[9][21] The system is at equilibrium when consecutive measurements of the solute concentration are consistent.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To separate the solid from the saturated solution, centrifuge the samples.[14]

-

Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[9] This step is critical to avoid artificially high concentration readings.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated HPLC or LC-MS/MS method.[9] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[22]

-

Calculation: The measured concentration of the filtrate represents the equilibrium solubility of the compound under the tested conditions. The experiment should be performed in at least triplicate for each pH condition.[21]

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[14]

Protocol for Kinetic Solubility Determination

This high-throughput method is ideal for early-stage discovery to quickly assess compound solubility.[1]

Objective: To determine the concentration at which this compound precipitates from a supersaturated aqueous solution.[11]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

96-well microplates

-

Plate reader with nephelometry or UV-Vis capability[1]

-

Liquid handling system or multichannel pipettes

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[1]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, precise volume of each DMSO dilution into a corresponding well of a new 96-well plate containing the aqueous buffer. This rapid addition creates a supersaturated state.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C), with gentle shaking.[1]

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done directly by detecting light scattering (nephelometry) or by measuring the concentration of the compound remaining in solution after filtering or centrifuging the plate.[1]

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is detected compared to controls.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is essential for any solubility assay.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[9][23] It offers high sensitivity and selectivity, separating the analyte from any impurities or degradants.[12] A UV detector is typically used, and the method requires the development of a calibration curve from standard solutions of known concentrations.[24]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides even greater sensitivity and selectivity than HPLC-UV and is particularly useful for analyzing complex mixtures or very low concentration samples.[1]

-

UV-Visible Spectrophotometry: This method can be used if the compound has a strong chromophore and does not suffer from interference from other components in the sample matrix.[22] It is faster than HPLC but generally less specific. A calibration curve based on the Beer-Lambert law is required.[22]

Safety, Handling, and Storage

Proper safety precautions are mandatory when working with halogenated pyridine compounds.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[25][26]

-

Ventilation: Handle the compound in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[26][27]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[28][29]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[26][27][30]

-

Spills: In case of a spill, use an inert absorbent material to contain it and dispose of it as hazardous waste according to local regulations.[26]

The safety data sheet for the closely related 3,5-Dibromo-4-methylpyridine indicates that it is harmful if swallowed and causes skin and serious eye irritation.[7][29] Similar hazards should be assumed for this compound.

Conclusion

This technical guide has outlined the critical theoretical and practical considerations for characterizing the solubility of this compound. Based on its molecular structure, the compound is predicted to have low intrinsic aqueous solubility but should be soluble in various organic solvents. Its solubility in aqueous media is expected to be highly pH-dependent due to the ionizable 2-hydroxypyridine moiety. For definitive characterization, this guide provides detailed, state-of-the-art protocols for determining both thermodynamic and kinetic solubility. By employing these robust experimental and analytical methodologies, researchers and drug development professionals can generate the high-quality data necessary to advance their scientific objectives.

References

- 1. enamine.net [enamine.net]

- 2. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]

- 3. 89581-53-3|this compound|BLD Pharm [bldpharm.com]

- 4. synchem.de [synchem.de]

- 5. echemi.com [echemi.com]

- 6. cynorlaboratories.com [cynorlaboratories.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. benchchem.com [benchchem.com]

- 15. chembk.com [chembk.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. How does pH affect solubility? - askIITians [askiitians.com]

- 18. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 19. researchgate.net [researchgate.net]

- 20. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 22. benchchem.com [benchchem.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. helixchrom.com [helixchrom.com]

- 25. fishersci.com [fishersci.com]

- 26. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 27. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 28. 3,5-Dibromo-4-methylpyridine | 3430-23-7 [amp.chemicalbook.com]

- 29. jubilantingrevia.com [jubilantingrevia.com]

- 30. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Safe Handling of 3,5-Dibromo-2-hydroxy-4-methylpyridine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3,5-Dibromo-2-hydroxy-4-methylpyridine. The protocols and recommendations herein are synthesized from authoritative safety data and are designed to ensure the highest standards of laboratory safety and scientific integrity.

Section 1: Compound Profile and Physicochemical Properties

This compound is a halogenated pyridine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. Its reactivity is dictated by the electron-withdrawing nature of the bromine atoms and the pyridine ring, combined with the nucleophilic character of the hydroxyl group. Understanding its physical and chemical properties is the foundation of a robust safety protocol.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 89581-53-3 | [1] |

| Molecular Formula | C₆H₅Br₂NO | [1] |

| Molecular Weight | 266.92 g/mol | [2] |

| Appearance | White to yellow solid | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

| Density | 2.081 g/cm³ | [2] |

| Solubility | Expected to have low water solubility but be soluble in common organic solvents. | [3][4] |

Section 2: Hazard Identification and Toxicological Assessment

The primary risks associated with this compound stem from its irritant properties and potential toxicity if improperly handled. The Globally Harmonized System (GHS) provides a clear classification of its dangers.

Caption: Key GHS hazard classifications for the compound.

Table 2: GHS Hazard and Precautionary Statements

| GHS Classification | Code | Description | Source(s) |

| Signal Word | N/A | Warning | [2][5] |

| Hazard Statements | H302 | Harmful if swallowed | [2][5] |

| H315 | Causes skin irritation | [2][5] | |

| H319 | Causes serious eye irritation | [2][5] | |

| H335 | May cause respiratory irritation | [5][6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [5][7] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling | [5][8] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [5][7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [5][6][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5][7][8] | |

| P501 | Dispose of contents/container to an approved waste disposal plant | [5][7][8] |

Toxicological Insights:

-

Oral Toxicity: Harmful if swallowed, indicating that ingestion can lead to significant adverse health effects.[2][5]

-

Dermal and Eye Irritation: As a halogenated organic compound, it can defat the skin, leading to irritation.[2][5] Direct contact with the eyes is likely to cause serious irritation due to the compound's chemical reactivity with mucosal tissues.[2][5]

-

Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[5][6]

-

Thermal Decomposition: When heated to decomposition, it may emit highly toxic and corrosive fumes, including hydrogen bromide, nitrogen oxides, and carbon monoxide.[6][9] This is a critical consideration during fire emergencies or when performing reactions at elevated temperatures.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and standardized procedures is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.

-

Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8] Their proximity is critical for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE): Essential Individual Protection

PPE provides a direct barrier between the researcher and the chemical. The selection of appropriate PPE is a self-validating system; if exposure occurs, the PPE has failed, and the protocol must be re-evaluated.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[9] A face shield should be used in addition to goggles when there is a significant risk of splashing.

-

Skin Protection: Wear nitrile gloves to prevent skin contact.[9] A standard laboratory coat must be worn and kept fully fastened. For larger quantities, consider a chemically resistant apron.

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors and particulates is necessary.[9]

Experimental Workflow: A Step-by-Step Protocol

This workflow ensures that safety is integrated into every stage of the experimental process.

Caption: A systematic workflow for handling the compound safely.

Methodology:

-

Preparation: Before handling, review this guide and the manufacturer's Safety Data Sheet (SDS).[4]

-

PPE: Don all required PPE as specified in Section 3.2.

-

Handling: Conduct all manipulations within a fume hood. Use a spatula for transferring the solid to minimize dust generation.[5]

-

Cleaning: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5][8]

-

Storage: Tightly close the container and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[6][7][8]

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Table 3: First-Aid Measures

| Exposure Route | Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][8] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, call a physician. | [5][7][8] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor immediately. | [5][6][8] |

Spill Response Protocol

-

Evacuate: Alert others in the area and evacuate if the spill is large.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[6]

-

Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5][7] Avoid creating dust.[5]

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8] Thermal decomposition can release toxic and corrosive gases.[5][7]

Section 5: Disposal Considerations

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

-

Procedure: Dispose of the material through a licensed professional waste disposal service.[5][7][8] Do not allow the chemical to enter drains or the environment.[5] All local, state, and federal regulations must be strictly followed.

References

- 1. echemi.com [echemi.com]

- 2. This compound , 95% , 89581-53-3 - CookeChem [cookechem.com]

- 3. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]

- 4. chembk.com [chembk.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Tautomerism of 3,5-Dibromo-2-hydroxy-4-methylpyridine

An In-Depth Technical Guide to the Tautomeric Equilibrium of 3,5-Dibromo-2-hydroxy-4-methylpyridine

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications in drug design, materials science, and molecular biology. The hydroxypyridine-pyridinone equilibrium is a classic and extensively studied example of this phenomenon. This technical guide provides a comprehensive examination of the tautomerism of this compound, a substituted hydroxypyridine. We delve into the theoretical underpinnings of its tautomeric forms, the environmental factors that govern their equilibrium, and the primary analytical techniques for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols for the experimental and computational investigation of this molecular system.

Introduction to Pyridine Tautomerism

The Hydroxypyridine-Pyridone Equilibrium

Heterocyclic compounds capable of proton transfer represent a vital class of molecules that exhibit tautomerism. Among these, the interconversion of 2-hydroxypyridine to its 2-pyridone isomer is a canonical case of lactam-lactim tautomerism.[1] The hydroxy form (lactim) is an aromatic enol, while the pyridone form (lactam) contains a keto group.[2] This equilibrium is not static; its position is exquisitely sensitive to the molecular environment, including the phase (solid, liquid, gas), solvent polarity, and temperature.[1][3] Understanding this balance is critical, as the distinct tautomers possess different physicochemical properties, such as dipole moment, hydrogen bonding capability, and aromaticity, which in turn dictate their biological activity and chemical reactivity.[4]

Significance in Drug Development and Materials Science

The ability of a molecule to exist in multiple tautomeric forms has significant consequences for drug development. Tautomers can exhibit different binding affinities for a biological target, altered metabolic stability, and varying membrane permeability. A drug molecule that preferentially exists in one tautomeric form in an aqueous physiological environment might adopt a different form to cross a lipidic cell membrane. Therefore, a thorough understanding and characterization of tautomeric equilibria are indispensable for modern medicinal chemistry.[3][5] In materials science, controlling tautomerism can be used to design molecular switches and functional materials with tunable optical or electronic properties.

Focus of this Guide: this compound

This guide focuses specifically on this compound. The pyridine ring is decorated with two electron-withdrawing bromine atoms and one electron-donating methyl group. These substituents are expected to modulate the electronic properties of the ring and influence the delicate balance of the tautomeric equilibrium compared to the parent 2-hydroxypyridine system.[6] This document provides a roadmap for researchers to dissect and quantify this equilibrium.

The Tautomeric Forms of this compound

The core of this topic is the equilibrium between the hydroxy and pyridone forms.

A diagram of the tautomeric equilibrium.

The Hydroxy (Enol) Form

The 2-hydroxy form, this compound, possesses a fully aromatic pyridine ring. This aromaticity contributes significantly to its stability. In the gas phase or in non-polar solvents, this tautomer is generally favored for the parent 2-hydroxypyridine system, as intermolecular interactions are minimized.[1][3]

The Pyridone (Keto) Form

The 2-pyridone form, 3,5-Dibromo-4-methyl-1H-pyridin-2-one, is characterized by a carbonyl group (C=O) and an N-H bond. While it has reduced aromatic character compared to the hydroxy form, it is significantly more polar.[4] This large dipole moment allows for strong dipole-dipole interactions and hydrogen bonding, both with itself (dimerization) and with polar solvent molecules.[1] Consequently, in polar solvents like water and alcohols, and in the solid state, the pyridone tautomer is overwhelmingly dominant.[1][3][7]

Factors Influencing Equilibrium

-

Solvent Polarity : This is the most critical factor. Non-polar solvents (e.g., cyclohexane, chloroform) stabilize the less polar hydroxy form, while polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO) strongly favor the more polar pyridone form.[1][4][7] This is due to the favorable solvation of the large dipole moment of the pyridone tautomer.[4]

-

Hydrogen Bonding : In the solid state, 2-pyridone derivatives often form hydrogen-bonded dimers or helical structures, which strongly stabilizes this tautomer over the hydroxy form.[1]

-

Substituent Effects : The electronic nature of the bromine and methyl substituents alters the acidity of the O-H and N-H protons and the basicity of the ring nitrogen, thereby shifting the equilibrium. Computational studies on substituted pyridones show that both inductive and resonance effects can modulate the relative stability of the tautomers.[6]

Experimental Characterization of Tautomeric Equilibrium

A multi-faceted approach using various spectroscopic techniques is essential for unambiguously characterizing the tautomeric equilibrium.

Experimental workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. By acquiring spectra in different deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), one can directly observe the influence of solvent polarity.

-

¹H NMR : The pyridone form will exhibit a broad singlet for the N-H proton, typically downfield (>10 ppm). The chemical shifts of the aromatic ring protons will also differ significantly between the two tautomers.

-

¹³C NMR : The most telling signal is the C2 carbon. In the hydroxy form, it is an aromatic carbon bonded to oxygen (C-O, ~160 ppm). In the pyridone form, it becomes a carbonyl carbon (C=O, >165 ppm). Studies on related systems confirm that pyridin-2-ones and 1-hydroxypyridine-2-ones exist as the oxo tautomers in solution.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The two tautomers have distinct electronic structures and thus absorb light at different wavelengths. The aromatic hydroxy form and the conjugated pyridone form will have different λ_max values. By measuring the absorbance in various solvents, one can calculate the equilibrium constant (K_T) for the tautomerization.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups that differentiate the tautomers, especially in the solid state.[9]

-

Pyridone Form : A strong absorption band between 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration.

-

Hydroxy Form : A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch and the absence of a strong C=O band.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive structure in the solid state. For 2-hydroxypyridine and its derivatives, the crystal structure consistently shows the molecule exists as the hydrogen-bonded pyridone tautomer.[1][10][11]

Computational Modeling of Tautomerism

Introduction to DFT for Tautomer Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for complementing experimental results. Methods like B3LYP or BHandHLYP with extended basis sets such as 6-311++G(d,p) can accurately predict the geometries and relative energies of the tautomers.[3][6][12]

A logical workflow for computational analysis.

Predicting Relative Stabilities and Spectroscopic Data

By calculating the Gibbs free energy (G) of both tautomers, one can determine their relative stability (ΔG). A negative ΔG indicates the pyridone form is more stable under the specified conditions (gas phase or a particular solvent simulated with a Polarizable Continuum Model, PCM). These calculations can be performed for a range of solvents to model the experimental trend. Furthermore, NMR chemical shifts and IR vibrational frequencies can be calculated and compared directly with experimental data to aid in peak assignment.

Integrated Analysis and Protocols

Protocol: NMR Spectroscopic Analysis of Tautomerism

-

Sample Preparation : Prepare two separate NMR samples of this compound at a concentration of ~10 mg/mL.

-

Sample A: Dissolve in 0.7 mL of a non-polar solvent (e.g., CDCl₃).

-

Sample B: Dissolve in 0.7 mL of a polar aprotic solvent (e.g., DMSO-d₆).

-

-

Data Acquisition :

-

Acquire ¹H and ¹³C NMR spectra for both samples at a standard temperature (e.g., 25 °C).

-

Ensure a sufficient relaxation delay for quantitative ¹³C NMR if integration is desired.

-

-

Data Analysis :

-

Sample A (CDCl₃) : Look for signals corresponding to a potential mixture of tautomers. The ratio may favor the hydroxy form.

-

Sample B (DMSO-d₆) : Expect to predominantly observe signals for the pyridone tautomer. Identify the broad N-H proton signal in the ¹H spectrum and the C=O signal (~165-170 ppm) in the ¹³C spectrum.

-

Comparison : Compare the chemical shifts of the ring protons and carbons between the two spectra to confirm the distinct electronic environments of the tautomers.

-

Protocol: UV-Vis Spectroscopic Determination of K_T

-

Solvent Selection : Choose a series of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Sample Preparation : Prepare a stock solution of the compound in a suitable solvent. Create a series of dilute solutions (~10⁻⁵ M) in each of the selected solvents.

-

Data Acquisition : Record the UV-Vis absorption spectrum for each solution over a range of ~200-400 nm.

-

Data Analysis :

-

Identify the λ_max for each tautomer. The pyridone form typically absorbs at a longer wavelength than the hydroxy form.

-

In solvents where both forms are present, deconvolution of the overlapping spectra may be necessary.

-

Calculate the equilibrium constant, K_T = [Pyridone]/[Hydroxy], in each solvent using the Beer-Lambert law, assuming the molar absorptivities (ε) of the pure tautomers can be estimated from the spectra in the most polar and non-polar solvents.

-

| Tautomer Form | Expected λ_max (nm) | Key IR Bands (cm⁻¹) | Key ¹³C NMR Signal (ppm) |

| Hydroxy (Enol) | Shorter Wavelength | ~3400 (broad, O-H) | C2-OH: ~160 |

| Pyridone (Keto) | Longer Wavelength | ~1660 (strong, C=O) | C2=O: >165 |

| Table 1: Expected Spectroscopic Data for Tautomers. |

Protocol: Computational Workflow using DFT

-

Structure Building : Build the 3D structures of both the hydroxy and pyridone tautomers of this compound using molecular modeling software.

-

Calculation Setup :

-

Method : Select a DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Job Type : Perform a geometry optimization followed by a frequency calculation for each tautomer. This confirms the structure is a true energy minimum (no imaginary frequencies).

-

Environment : Run calculations for the gas phase and for various solvents using a PCM model (e.g., specify SCRF=(PCM, Solvent=Chloroform)).

-

-

Execution : Submit and run the calculations.

-

Data Analysis :

-

Extract the final Gibbs free energies (G) from the output files for each tautomer in each environment.

-

Calculate ΔG = G(Pyridone) - G(Hydroxy).

-

Calculate the theoretical equilibrium constant: K_T = exp(-ΔG/RT).

-

Compare the calculated energies and K_T values with experimental trends observed via UV-Vis and NMR.

-

Summary and Outlook

The tautomerism of this compound is a classic example of a solvent- and state-dependent equilibrium. Experimental evidence overwhelmingly indicates that while the hydroxy form may be present in non-polar environments, the pyridone tautomer is the dominant species in polar solutions and in the solid state. This preference is driven by the large dipole moment of the pyridone form and its ability to form strong intermolecular hydrogen bonds. For researchers in drug development, correctly identifying the predominant tautomer under physiological conditions is a critical step in understanding structure-activity relationships and predicting pharmacokinetic properties. The integrated application of NMR, UV-Vis, and computational modeling, as outlined in this guide, provides a robust framework for the complete characterization of this and related tautomeric systems.

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.msu.ru [chem.msu.ru]

- 11. journals.iucr.org [journals.iucr.org]

- 12. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Characteristics of 3,5-Dibromo-2-hydroxy-4-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document serves as an in-depth technical guide on the physical and chemical properties of 3,5-Dibromo-2-hydroxy-4-methylpyridine. It is designed to provide researchers, scientists, and drug development professionals with the essential data and methodologies required for the accurate handling, characterization, and application of this compound. This guide covers core physicochemical properties, detailed experimental protocols for identity and purity verification, and the scientific rationale underpinning these analytical techniques.

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The pyridine ring is a common scaffold in pharmaceuticals, and the presence of two bromine atoms provides synthetic handles for a variety of cross-coupling reactions, enabling the construction of more complex molecules. The hydroxyl group at the 2-position allows for tautomerization to the corresponding pyridin-2-one form, influencing its hydrogen bonding capabilities, solubility, and electronic properties. A thorough and accurate understanding of its fundamental physical characteristics is, therefore, a prerequisite for its successful application in any research or development context, ensuring reproducibility and informing experimental design.

Core Physicochemical Properties

The foundational data of a chemical compound dictates its handling, storage, and application. The following tables summarize the key physical and structural properties of this compound.

Structural and Molecular Data

These parameters define the compound's chemical identity and are fundamental for all stoichiometric calculations and structural analyses.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Br₂NO | [1][2][3] |

| Molecular Weight | 266.92 g/mol | [1][2] |

| IUPAC Name | 3,5-Dibromo-4-methylpyridin-2-ol | |

| CAS Number | 89581-53-3 | [1][2][3][4][5] |

| Canonical SMILES | CC1=C(C(=O)N=C(C1)Br)Br |

Thermal Properties and Physical State

The thermal characteristics and appearance are primary indicators of a sample's purity and stability.

| Property | Value | Source(s) |

| Physical Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 214-218 °C | |

| Boiling Point | 287.1°C at 760 mmHg (Predicted) | |

| Density | 2.1±0.1 g/cm³ (Predicted) |

Experimental Characterization Protocols

Verifying the identity and purity of a compound is a critical step in any scientific endeavor. The following protocols provide a robust framework for the characterization of this compound.

Melting Point Determination

Causality and Expertise: The melting point is a highly sensitive physical property that serves as a crucial criterion for purity. A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This experiment is a rapid and cost-effective first-line method for assessing purity.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the crystalline sample of this compound is thoroughly dried to remove any residual solvent.

-

Capillary Loading: Finely crush the crystals and pack them into a capillary tube to a height of 2-3 mm. Tightly packing the sample ensures uniform heat distribution.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Heating: Heat the sample at a rate of 10-15 °C per minute to quickly approach the expected melting point of ~214 °C.

-

Slow Heating: At approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow ramp rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is reported as T₁-T₂.

-

Purity Assessment: Compare the observed melting point range to the literature value. A narrow range that falls within the expected temperatures indicates high purity.

Workflow for Melting Point Determination:

Caption: A validated workflow for accurate melting point determination.

Spectroscopic Identification

Spectroscopic methods provide an unambiguous confirmation of the molecular structure.

Expertise and Rationale: ¹H and ¹³C NMR spectroscopy are unparalleled in their ability to elucidate the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus provides information about its electronic environment, while signal integration in ¹H NMR corresponds to the number of protons.

-

Expected ¹H NMR Signals:

-

Methyl Protons (-CH₃): A singlet is expected, likely in the range of δ 2.0-2.5 ppm.

-

Aromatic Proton (-CH): A singlet corresponding to the single proton on the pyridine ring. Its chemical shift will be downfield due to the aromatic system and the influence of the adjacent electronegative atoms.

-